Cas no 2228908-33-4 (2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol)

2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol
- EN300-1970252
- 2228908-33-4
-
- インチ: 1S/C11H11ClF2O3/c12-8-4-7(11(13,14)6-15)5-9-10(8)17-3-1-2-16-9/h4-5,15H,1-3,6H2
- InChIKey: HRKYBKUSEUIJEZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC2=C1OCCCO2)C(CO)(F)F
計算された属性
- せいみつぶんしりょう: 264.0364782g/mol
- どういたいしつりょう: 264.0364782g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1970252-5.0g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol |
2228908-33-4 | 5g |
$3396.0 | 2023-05-23 | ||
Enamine | EN300-1970252-1.0g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol |
2228908-33-4 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-1970252-0.05g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol |
2228908-33-4 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1970252-0.1g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol |
2228908-33-4 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1970252-10g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol |
2228908-33-4 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-1970252-0.25g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol |
2228908-33-4 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1970252-2.5g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol |
2228908-33-4 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1970252-10.0g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol |
2228908-33-4 | 10g |
$5037.0 | 2023-05-23 | ||
Enamine | EN300-1970252-5g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol |
2228908-33-4 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-1970252-1g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol |
2228908-33-4 | 1g |
$1172.0 | 2023-09-16 |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol 関連文献
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-olに関する追加情報
Introduction to 2-(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol (CAS No. 2228908-33-4)
2-(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol, with the CAS number 2228908-33-4, is a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of benzodioxepins, which are known for their diverse biological activities and therapeutic potential.
The molecular structure of 2-(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol is characterized by a benzodioxepin ring system substituted with a chloro group at the 9-position and a 2,2-difluoroethanol moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The chloro substitution on the benzodioxepin ring can influence the compound's lipophilicity and metabolic stability, while the difluoroethanol group can enhance its reactivity and binding affinity to specific biological targets.
Recent studies have explored the pharmacological properties of 2-(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's neuroprotective effects. Preclinical studies using animal models have demonstrated that 2-(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol can protect neurons from oxidative stress and reduce neuroinflammation. These findings are particularly relevant in the context of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.
The mechanism of action of 2-(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol is not yet fully understood. However, preliminary evidence suggests that it may modulate multiple signaling pathways involved in inflammation and neuroprotection. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in the regulation of inflammatory responses. Additionally, it may activate antioxidant defense systems such as Nrf2-mediated pathways.
In terms of drug development, the synthesis and purification of 2-(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-y l)-2, 00difluoroethan - 00 00 - 00 - 00 - 00 - 00 - 00 - 00 - 00 - 0ol have been optimized to ensure high yields and purity levels. Various synthetic routes have been explored to improve efficiency and scalability. One common approach involves the coupling of a suitably substituted benzodioxepin derivative with a difluoroethyl halide followed by reduction to form the alcohol moiety.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(9-Chloro--dihydro--benzodioxepin--yl)--difluoroethan--ol in human subjects. Early phase I trials have shown promising results with no significant adverse effects reported at therapeutic doses. These trials are crucial for determining the optimal dosing regimens and identifying any potential side effects before proceeding to larger-scale phase II and III trials.
In conclusion, 2-(9-Chloro--dihydro--benzodioxepin--yl)--difluoroethan--ol (CAS No. --) represents a promising candidate for further development in various therapeutic areas. Its unique chemical structure and multifaceted biological activities make it an attractive target for researchers and pharmaceutical companies alike. Continued research will likely uncover more about its mechanisms of action and potential applications in treating a wide range of diseases.
2228908-33-4 (2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol) 関連製品
- 550-90-3(7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-)
- 681235-70-1(3-HYDROXYPROPYLISOBUTYL-POSS)
- 1000805-99-1((3-chloro-2,6-difluorophenyl)methylhydrazine)
- 1261991-40-5(2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid)
- 923507-86-2(3-tert-butyl-1,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 1021243-96-8(N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide)
- 2138898-57-2(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid)
- 898762-09-9((4-bromo-2-fluoro-phenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone)
- 25632-28-4(9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)-)
- 1700496-85-0(4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole)



